molecular formula C28H32O17 B14436168 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-6-((O-beta-D-galactopyranosyl-beta-D-glucopyranosyl)oxy)-5-hydroxy-7-methoxy- CAS No. 77139-23-2

4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-6-((O-beta-D-galactopyranosyl-beta-D-glucopyranosyl)oxy)-5-hydroxy-7-methoxy-

Cat. No.: B14436168
CAS No.: 77139-23-2
M. Wt: 640.5 g/mol
InChI Key: NZZVKCWBVUOTBN-BHECJLDLSA-N
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Description

4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-6-((O-beta-D-galactopyranosyl-beta-D-glucopyranosyl)oxy)-5-hydroxy-7-methoxy- is a complex organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique glycosylation pattern, which may influence its solubility, stability, and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the benzopyranone core, hydroxylation, and glycosylation. Common synthetic routes may include:

    Formation of the Benzopyranone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like hydrogen peroxide or hydroxylating enzymes.

    Glycosylation: Attachment of sugar moieties (galactose and glucose) using glycosyl donors and catalysts such as Lewis acids.

Industrial Production Methods

Industrial production may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions may convert the compound into dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or catalytic hydrogenation.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield quinones, while substitution reactions may introduce new functional groups like halogens or alkyl groups.

Scientific Research Applications

Chemistry

The compound is studied for its unique chemical properties, including its reactivity and stability. It serves as a model compound for understanding the behavior of glycosylated flavonoids.

Biology

In biological research, the compound is investigated for its potential antioxidant and anti-inflammatory activities. It may also be studied for its effects on cellular signaling pathways.

Medicine

The compound’s potential therapeutic effects are explored in various medical research areas, including cancer, cardiovascular diseases, and neurodegenerative disorders.

Industry

In the industrial sector, the compound may be used in the development of nutraceuticals, pharmaceuticals, and cosmetic products due to its bioactive properties.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. For example, its antioxidant activity may involve scavenging free radicals and upregulating antioxidant enzymes. Its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

    Kaempferol: Known for its anticancer and cardioprotective effects.

    Rutin: A glycosylated flavonoid with enhanced solubility and bioavailability.

Uniqueness

The unique glycosylation pattern of 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-6-((O-beta-D-galactopyranosyl-beta-D-glucopyranosyl)oxy)-5-hydroxy-7-methoxy- distinguishes it from other flavonoids. This modification may enhance its solubility, stability, and bioavailability, making it a promising candidate for various applications.

Properties

CAS No.

77139-23-2

Molecular Formula

C28H32O17

Molecular Weight

640.5 g/mol

IUPAC Name

6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one

InChI

InChI=1S/C28H32O17/c1-40-15-6-14-18(12(33)5-13(41-14)9-2-3-10(31)11(32)4-9)21(36)25(15)44-28-26(23(38)20(35)17(8-30)43-28)45-27-24(39)22(37)19(34)16(7-29)42-27/h2-6,16-17,19-20,22-24,26-32,34-39H,7-8H2,1H3/t16-,17-,19+,20-,22+,23+,24-,26-,27+,28+/m1/s1

InChI Key

NZZVKCWBVUOTBN-BHECJLDLSA-N

Isomeric SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O

Canonical SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O

Origin of Product

United States

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